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Compound of Interest

Compound Name: 2002-G12

Cat. No.: B3340235 Get Quote

Disclaimer: The target "2002-G12" does not correspond to a known entity in publicly available

scientific literature. This guide utilizes the Epidermal Growth Factor Receptor (EGFR) as a

representative example to illustrate the structural and functional analysis requested. The data

and protocols provided are based on established research on EGFR.

Introduction
The "2002-G12" target, exemplified here by the Epidermal Growth Factor Receptor (EGFR), is

a transmembrane protein that plays a critical role in regulating key cellular processes.[1][2]

EGFR is a member of the ErbB family of receptor tyrosine kinases.[3] Upon binding to its

specific ligands, such as Epidermal Growth Factor (EGF), it undergoes dimerization and

autophosphorylation of its intracellular tyrosine kinase domain.[4][5] This activation initiates a

cascade of downstream signaling pathways that are fundamental to cell proliferation, survival,

differentiation, and migration.[1][4][6] Dysregulation of "2002-G12"/EGFR signaling, often

through mutations or overexpression, is a hallmark of various cancers, making it a prime target

for therapeutic intervention.[4][7][8]

Structural Analysis
The "2002-G12"/EGFR protein is a single polypeptide chain of 1186 amino acids.[2] Its

structure is modular, consisting of an extracellular ligand-binding domain, a single-pass

transmembrane helix, and an intracellular region that contains the tyrosine kinase domain and

a C-terminal regulatory tail.[3]
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The extracellular region is composed of four domains (I-IV).[9] In the inactive state, the receptor

adopts a tethered conformation that prevents dimerization.[8] Ligand binding to domains I and

III induces a significant conformational change to an extended state, which facilitates receptor

dimerization.[3][9]

The intracellular kinase domain maintains an equilibrium between an inactive and an active

conformation.[3] Activating mutations, commonly found in cancers like non-small cell lung

cancer, can stabilize the active conformation, leading to constitutive, ligand-independent

signaling.[3][10]

Functional Analysis and Signaling Pathways
Activation of "2002-G12"/EGFR triggers several major downstream signaling pathways,

primarily the RAS-RAF-MEK-ERK MAPK pathway and the PI3K-AKT-mTOR pathway.[4][5][11]

[12]

RAS-RAF-MEK-ERK Pathway: This is arguably the most critical pathway in mediating the

biological responses of EGFR.[4] Upon receptor activation, adaptor proteins like GRB2 and

SHC bind to phosphorylated tyrosine residues on the EGFR C-terminal tail.[4][12] This

recruitment activates the guanine nucleotide exchange factor SOS, which in turn activates

the GTPase RAS.[12] Activated RAS initiates a phosphorylation cascade through RAF, MEK,

and finally ERK, which translocates to the nucleus to regulate gene expression related to cell

proliferation, differentiation, and survival.[4]

PI3K-AKT-mTOR Pathway: This pathway is central to cell survival and anti-apoptotic signals.

[5][11] Activated EGFR can recruit the p85 regulatory subunit of PI3K, which then activates

the p110 catalytic subunit.[12] PI3K phosphorylates PIP2 to generate PIP3, a secondary

messenger that recruits and activates AKT (also known as Protein Kinase B).[1][12]

Activated AKT has numerous substrates, including those that inhibit apoptosis and activate

mTOR, a key regulator of protein synthesis and cell growth.[1][13]

Other Signaling Pathways: "2002-G12"/EGFR can also activate other important pathways,

including the PLC-γ-PKC pathway, the JAK/STAT pathway, and the NF-κB signaling

cascade, further highlighting its central role in cellular signaling networks.[1][4][11][13]
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The interaction of "2002-G12"/EGFR with its ligands and inhibitors has been quantified using

various biophysical and cellular assays. The data presented below are crucial for

understanding the target's affinity, kinetics, and its response to therapeutic agents.

Table 1: Ligand and Antibody Binding Kinetics to EGFR

Interacting
Molecule

Association
Rate
Constant
(ka)
(M⁻¹s⁻¹)

Dissociatio
n Rate
Constant
(kd) (s⁻¹)

Dissociatio
n Constant
(KD) (nM)

Assay
Method

Cell
Line/Syste
m

Anti-EGFR

Antibody

(2.7 ± 0.6) x

10⁵

(1.4 ± 0.5) x

10⁻⁴
0.53 ± 0.26

Surface

Plasmon

Resonance

Imaging

(SPRi)

A431 cells

EGF - -
1.77 x 10⁻⁷ M

(177 nM)

Surface

Plasmon

Resonance

(SPR)

Immobilized

EGFR

Data sourced from references[14],[15], and[16].

Table 2: Inhibitory Activity of Small Molecules Against
EGFR
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Inhibitor IC₅₀ (nM) Cell Line EGFR Status Assay Type

EGFR-IN-1

(example)
21 - - Kinase Assay

Gefitinib

(example)
13 PC-9 Exon 19 Deletion

Cell Viability

Assay

Gefitinib

(example)
> 5000 H1975 L858R, T790M

Cell Viability

Assay

Lapatinib

(example)
- A431 Overexpression

Cellular

Phosphorylation

Assay

Data sourced from references[17],[18], and[19]. IC₅₀ values are highly dependent on the

specific inhibitor and assay conditions.

Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings related to

"2002-G12"/EGFR.

X-ray Crystallography for Structural Determination
This protocol outlines the general steps for determining the crystal structure of the "2002-
G12"/EGFR extracellular domain in complex with a ligand.

Protein Expression and Purification: The hydrophilic ectodomain of EGFR is expressed and

purified.[20]

Crystallization: The purified ectodomain is co-crystallized with its ligand (e.g., EGF).[20] This

is often achieved through vapor diffusion methods.

Data Collection: Crystals are exposed to a synchrotron X-ray source, and diffraction data are

collected.[20]

Structure Determination: The collected diffraction data are processed to determine the three-

dimensional structure of the protein-ligand complex.[9]
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Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the real-time interaction between "2002-G12"/EGFR and its binding

partners.[16]

Immobilization: The "2002-G12"/EGFR protein is immobilized on a sensor chip surface.[16]

Association: A solution containing the ligand (analyte) is flowed over the chip surface, and

the binding is monitored in real-time.[21]

Dissociation: The ligand solution is replaced with a buffer, and the dissociation of the ligand

from the receptor is measured.[21]

Data Analysis: The association and dissociation rate constants (ka and kd) and the

equilibrium dissociation constant (KD) are calculated from the sensorgram data.[14]

Cell-Based Phosphorylation Assay
This assay quantifies the kinase activity of "2002-G12"/EGFR within a cellular context.[17]

Cell Culture and Treatment: Cells overexpressing "2002-G12"/EGFR (e.g., A431) are

cultured and then treated with various concentrations of an inhibitor.[17]

Stimulation: Cells are stimulated with a ligand (e.g., EGF) to induce receptor

autophosphorylation.[17]

Cell Lysis: The cells are lysed to release the cellular proteins.[19]

Detection: The level of phosphorylated "2002-G12"/EGFR is quantified using an ELISA-

based method or Western blotting with a phospho-specific antibody.[17][19]

Visualizations
"2002-G12"/EGFR Signaling Pathways
Caption: Core signaling pathways activated by the "2002-G12"/EGFR target.

Experimental Workflow for Kinase Inhibitor Screening
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Caption: Workflow for a cell-based assay to screen for "2002-G12"/EGFR inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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